molecular formula C8H15NO2 B088649 Tert-butyl 3-aminobut-2-enoate CAS No. 14205-43-7

Tert-butyl 3-aminobut-2-enoate

Cat. No. B088649
CAS RN: 14205-43-7
M. Wt: 157.21 g/mol
InChI Key: FDCJOQNCHBIAOV-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminobut-2-enoate is a chemical compound with the molecular formula C8H15NO2 . It is related to other compounds such as tert-butyl (E)-4- (dimethylamino)-2-oxobut-3-enoate and tert-butyl 2-aminobut-3-enoate .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-aminobut-2-enoate can be analyzed using various techniques such as NMR, UV, and IR spectroscopy . The use of the tert-butyl group as a probe for NMR studies of macromolecular complexes has been explored .


Physical And Chemical Properties Analysis

Tert-butyl 3-aminobut-2-enoate has a molecular weight of 157.21 g/mol. Other physical and chemical properties such as density, melting point, and boiling point can be found in the MSDS .

Scientific Research Applications

  • Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : Tert-butyl 3-aminobut-2-enoate is used in the acylation process with fluorinated acetic acid anhydrides, leading to the production of fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).

  • Asymmetric Synthesis of Unsaturated β-Amino Acid Derivatives : This compound plays a role in the synthesis of unsaturated β-amino acid derivatives, showcasing its utility in the creation of complex organic molecules (Davies et al., 1997).

  • Production of Mono- and Disubstituted 5-Oxo Esters : It's instrumental in the production of tert-butyl 5-amino-4-alkenoates and tert-butyl 5-oxoalkanoates, showcasing its role in synthesizing polysubstituted enamino esters (Duhamel et al., 1991).

  • Dihydroxylations of Acyclic Allylic Amines : This compound is used in the dihydroxylation process for the asymmetric synthesis of complex sugar derivatives, demonstrating its utility in detailed organic syntheses (Csatayová et al., 2011).

  • Synthesis of Quinoxalines : Tert-butyl 3-aminobut-2-enoate reacts with aromatic 1,2-diamines to form 3-methylquinoxaline-2-carboxylates, indicating its role in heterocyclic chemistry (Attanasi et al., 2001).

  • Catalytic Asymmetric Synthesis : The compound is used in the rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, highlighting its application in catalytic asymmetric synthesis (Paquin et al., 2005).

properties

IUPAC Name

tert-butyl 3-aminobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(9)5-7(10)11-8(2,3)4/h5H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCJOQNCHBIAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339738
Record name tert-Butyl 3-aminobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-aminobut-2-enoate

CAS RN

14205-43-7
Record name tert-Butyl 3-aminobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Herath, NDP Cosford - Organic letters, 2010 - ACS Publications
… Thus, the required starting material, tert-butyl 3-aminobut-2-enoate, was obtained by simply mixing 3 equiv of ammonium carbamate (NH 4 OOCNH 2 ) and tert-butylacetoactate in …
Number of citations: 91 pubs.acs.org
HB Jalani, JR Mali, H Park, JK Lee… - Advanced Synthesis …, 2018 - Wiley Online Library
… The reactions were mild enough to be compatible with a broad range of enamines, such as ethyl 3-aminobut-2-enoate, tert-butyl 3-aminobut-2-enoate, and ethyl 3-amino-5-methylhex-2-…
Number of citations: 10 onlinelibrary.wiley.com
AI Alfano, M Brindisi, H Lange - Green Chemistry, 2021 - pubs.rsc.org
… It was also possible to provide N-unsubstituted pyrrole 3-acids in this flow set-up starting from tert-butyl 3-aminobut-2-enoate/DIPEA mixed together with α-bromoacetophenone in DMF (…
Number of citations: 35 pubs.rsc.org

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